molecular formula C17H18ClN3O2S B2768470 N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959535-31-0

N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2768470
CAS RN: 959535-31-0
M. Wt: 363.86
InChI Key: UTQNNRSLPGWIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of derivatives related to the compound , focusing on their antimicrobial properties. For instance, the synthesis and evaluation of new thiazolidin-4-one derivatives have been studied for their potential antimicrobial agents against various bacterial and fungal strains, indicating a broader interest in quinazolinone derivatives for antimicrobial applications (Bhushan A. Baviskar et al., 2013).

Anticancer Activity

Another significant area of research is the investigation of quinazolinone derivatives for their anticancer activity. Compounds with similar core structures have been synthesized and tested for their effectiveness against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides have shown considerable cytotoxicity and anticancer activity, emphasizing the importance of structural modifications to enhance biological activity (S. Kovalenko et al., 2012).

Novel Syntheses and Chemical Transformations

The exploration of new synthetic routes and chemical transformations for quinazolinone derivatives also constitutes an essential part of scientific research. Studies have focused on the synthesis of functionalized quinazolinones via innovative methods, contributing to the development of novel compounds with potential biological applications (N. Kut et al., 2020).

Drug Design and Molecular Docking

Furthermore, the role of quinazolinone derivatives in drug design and molecular docking studies has been investigated, highlighting their potential as lead compounds in the development of new therapeutics. Theoretical and computational studies, including molecular docking, provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the optimization of their pharmacological properties (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-10-12(18)6-4-8-13(10)19-15(22)9-24-16-11-5-2-3-7-14(11)20-17(23)21-16/h4,6,8H,2-3,5,7,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNNRSLPGWIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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